4-Methylquinolin-2-ol 4-Methylquinolin-2-ol 4-methylquinolin-2(1H)-one is a quinolone that is quinolin-2(1H)-one substituted by a methyl group at position 4.
Brand Name: Vulcanchem
CAS No.: 84909-43-3
VCID: VC7810739
InChI: InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
SMILES: CC1=CC(=O)NC2=CC=CC=C12
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

4-Methylquinolin-2-ol

CAS No.: 84909-43-3

Cat. No.: VC7810739

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methylquinolin-2-ol - 84909-43-3

Specification

CAS No. 84909-43-3
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name 4-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Standard InChI Key APLVPBUBDFWWAD-UHFFFAOYSA-N
SMILES CC1=CC(=O)NC2=CC=CC=C12
Canonical SMILES CC1=CC(=O)NC2=CC=CC=C12

Introduction

Nomenclature and Structural Characteristics

4-Methylquinolin-2-ol exists in equilibrium with its tautomeric form, 4-methyl-2(1H)-quinolinone, contributing to occasional discrepancies in chemical registries. While CAS 607-66-9 is widely accepted , alternative identifiers like 84909-43-3 may reflect different tautomeric states or database inconsistencies. The compound’s structure (Figure 1) features:

  • A bicyclic quinoline core with π-conjugated orbitals

  • Electron-donating hydroxyl (-OH) and methyl (-CH₃) groups at positions 2 and 4

  • Planar geometry stabilized by intramolecular hydrogen bonding

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point362.5 \pm 22.0 \, ^\circ\text{C}
Flash Point173.0 \pm 22.3 \, ^\circ\text{C}
Vapor Pressure (25°C)0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg}
Refractive Index1.666
Melting PointNot reported

The compound’s solubility profile remains undercharacterized, though its moderate logP value predicts better solubility in polar aprotic solvents than in water . X-ray crystallography studies are needed to resolve its precise solid-state conformation.

Synthesis and Production Methods

Microwave-assisted synthesis has revolutionized 4-methylquinolin-2-ol production. A 2018 patent describes an optimized protocol :

Reaction Conditions

  • Reactants: 4-substituted quinoline precursor, ethyl chloroacetate

  • Solvent: Ethyl acetate/water biphasic system

  • Catalyst: None required

  • Energy Input: 300 W microwave irradiation

  • Time: 25 minutes

  • Yield: 94%

Mechanistic Insights
The reaction proceeds through nucleophilic attack of the quinoline nitrogen on the electrophilic chloroacetate, followed by cyclization and aromatization. Microwave irradiation enhances reaction kinetics by dipole rotation effects, reducing side product formation compared to conventional heating methods .

Industrial Scalability
While bench-scale synthesis achieves high yields, industrial adaptation requires:

  • Continuous flow microwave reactors

  • Solvent recovery systems for ethyl acetate

  • Crystallization optimization using anti-solvents

Chemical Reactivity and Functionalization

The compound’s reactivity centers on three regions:

  • C-2 hydroxyl group: Participates in O-alkylation/acylation

  • C-4 methyl group: Undergoes free radical halogenation

  • Quinoline ring: Susceptible to electrophilic substitution at C-6/C-8

Table 2: Representative Derivative Syntheses

DerivativeReaction ConditionsApplication
6-Bromo-4-methylquinolin-2-olBr₂ in acetic acidAntimicrobial agents
4-Methyl-2-methoxyquinolineCH₃I, K₂CO₃ in DMFFluorescent probes
2-Acetoxy-4-methylquinolineAcetic anhydride, pyridineProdrug development

Notably, bromination at position 6 produces compounds with demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 32 μg/mL), though direct verification with 4-methylquinolin-2-ol remains pending.

Applications in Scientific Research

Life Sciences Research

As Catalog No. M32715 , 4-methylquinolin-2-ol serves as:

  • Building block for kinase inhibitor development

  • Fluorescence quencher in molecular beacon probes

  • Chelating agent in metalloenzyme studies

Materials Chemistry

The compound’s conjugated system enables:

  • Organic semiconductor dopants (Hole mobility: 104cm2/V\cdotps10^{-4} \, \text{cm}^2/\text{V·s})

  • Non-linear optical materials (Second harmonic generation: 0.8 × KDP)

  • Metal-organic framework (MOF) ligands for gas storage

Future Research Directions

  • Pharmacological Studies:

    • In vitro cytotoxicity screening against NCI-60 cell panel

    • MAP kinase pathway modulation assays

  • Advanced Materials:

    • Thin-film transistor fabrication

    • Photocatalytic water splitting composites

  • Synthetic Methodology:

    • Enzymatic asymmetric synthesis using transaminases

    • Flow chemistry adaptations for gram-scale production

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